1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine
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Overview
Description
Scientific Research Applications
Microbial Degradation of Sulfonamide Antibiotics
A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This process, observed in Microbacterium sp. strain BR1, suggests potential environmental applications in mitigating antibiotic resistance propagation (Ricken et al., 2013).
Synthesis and Antibacterial Evaluation
Another study conducted by Aziz‐ur‐Rehman et al. (2017) focused on the synthesis, spectral analysis, and antibacterial evaluation of sulfamoyl, piperidine, and 1,3,4-oxadiazole derivatives. These compounds exhibited valuable antibacterial properties, highlighting their potential in medical applications (Aziz‐ur‐Rehman et al., 2017).
Rhodium-Catalyzed Synthesis
Shi et al. (2015) described a rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes. This method provides a series of functionalized oxazepines, which could have implications in synthetic chemistry and materials science (Shi et al., 2015).
Antibacterial Potential of N-substituted Sulfonamides
Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains, which could be significant in the development of new antibacterial agents (Abbasi et al., 2016).
Inhibition of Caspase-3 by Isatin 1,2,3-Triazoles
Jiang and Hansen (2011) investigated the inhibition of caspase-3 by disubstituted 1,2,3-triazoles, identifying potent inhibitors that could have implications in the study of apoptosis and potential therapeutic applications (Jiang & Hansen, 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes such as cholinesterases and lipoxygenase .
Mode of Action
This interaction could potentially alter the normal functioning of these enzymes, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with enzymes like cholinesterases and lipoxygenase , it could influence pathways related to neurotransmission and inflammation.
Result of Action
Based on its potential interaction with enzymes like cholinesterases and lipoxygenase , it could potentially modulate neurotransmission and inflammatory responses.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-18-11-4-6-15(7-5-11)21(16,17)12-2-3-13-14(10-12)20-9-8-19-13/h2-3,10-11H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVNGPXUKCUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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